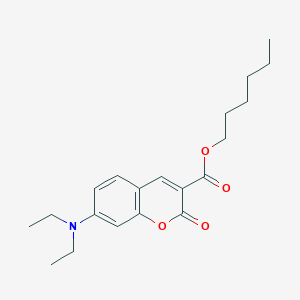

Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Vue d'ensemble

Description

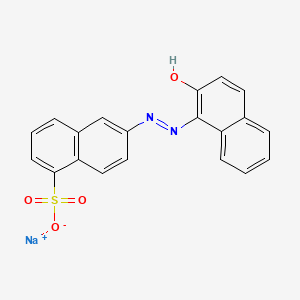

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a biochemical compound used for proteomics research . It has a molecular weight of 345.43 and a molecular formula of C20H27NO4 .

Molecular Structure Analysis

The molecular structure of Hexyl 7-(Diethylamino)coumarin-3-carboxylate is represented by the formula C20H27NO4 . The structure includes a coumarin core, which is a benzopyrone, that is, a lactone derived from ortho-hydroxycinnamic acid .Physical And Chemical Properties Analysis

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a solid at 20°C . It appears as a light yellow to brown powder or crystal . The compound has a melting point range of 65.0 to 69.0°C .Applications De Recherche Scientifique

1. Optoelectronic Properties and Aggregation Characteristics

Hexyl 7-(Diethylamino)coumarin-3-carboxylate has been investigated for its optoelectronic properties, especially focusing on its behavior in different solvents. Research by Liu et al. (2014) explored its use as a laser dye and fluorescent label, revealing that the compound tends to aggregate, impacting its optoelectronic characteristics. They conducted experiments and quantum calculations to understand these properties in various solvents like cyclohexane, ethanol, and dimethyl sulfoxide (DMSO) (Liu et al., 2014).

2. Fluorescent Probes and FRET Applications

Hexyl 7-(Diethylamino)coumarin-3-carboxylate has been utilized in the synthesis of fluorescent probes. Berthelot et al. (2004, 2005) synthesized coumarin-labeled lysines, which included 7-diethylamino coumarin-3-carboxylic acids, for use as fluorescent probes and as a fluorescence resonance energy transfer (FRET) pair for peptide cleavage detection. These probes were found to be effective in various spectroscopic studies and showed potential for applications in detecting protease cleavage (Berthelot et al., 2004); (Berthelot et al., 2005).

3. Photo-crosslinking in Hydrogels

In the study by Kim et al. (2015), Hexyl 7-(Diethylamino)coumarin-3-carboxylate was functionalized into a lysine dipeptide to create self-assembling hydrogels. These hydrogels exhibited enhanced mechanical properties upon irradiation, which induced crosslinking through the dimerization of coumarin groups. This application highlights its potential in the development of advanced materials (Kim et al., 2015).

4. Fluorescent Probes for Lipopolysaccharides

Yang et al. (2016) developed a novel fluorescent compound using Hexyl 7-(Diethylamino)coumarin-3-carboxylate for detecting lipopolysaccharides (LPS). This probe displayed high fluorescence in aqueous environments and was successful in biological imaging studies, demonstrating its applicability in bioanalytical chemistry (Yang et al., 2016).

5. Photophysics in Reverse Micelles

Maity et al. (2014) studied the photophysical properties of Hexyl 7-(Diethylamino)coumarin-3-carboxylate in aqueous reverse micelles. The research provided insights into the dynamics of the compound under various conditions, highlighting its potential in the study of microenvironments and molecular interactions (Maity et al., 2014).

Propriétés

IUPAC Name |

hexyl 7-(diethylamino)-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4/c1-4-7-8-9-12-24-19(22)17-13-15-10-11-16(21(5-2)6-3)14-18(15)25-20(17)23/h10-11,13-14H,4-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEFUKSNTLMNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexyl 7-(Diethylamino)coumarin-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)

![[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1450799.png)

![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)

![2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B1450803.png)

![3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B1450806.png)

![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1450817.png)